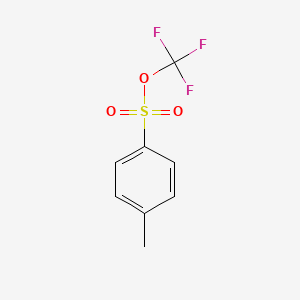

Trifluoromethyl 4-methylbenzenesulfonate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

trifluoromethyl 4-methylbenzenesulfonate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7F3O3S/c1-6-2-4-7(5-3-6)15(12,13)14-8(9,10)11/h2-5H,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NHBKFPDJMAEDOS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)OC(F)(F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7F3O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID701199996 | |

| Record name | Methanol, 1,1,1-trifluoro-, 1-(4-methylbenzenesulfonate) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701199996 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

240.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

175676-42-3 | |

| Record name | Methanol, 1,1,1-trifluoro-, 1-(4-methylbenzenesulfonate) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=175676-42-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Methanol, 1,1,1-trifluoro-, 1-(4-methylbenzenesulfonate) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701199996 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

A Guide to the Synthesis of Trifluoromethyl 4-Methylbenzenesulfonate: Protocol, Mechanism, and Application

Abstract

The introduction of the trifluoromethoxy (-OCF₃) group is a cornerstone of modern medicinal and agricultural chemistry, imparting profound effects on a molecule's metabolic stability, lipophilicity, and bioavailability. Trifluoromethyl 4-methylbenzenesulfonate, also known as trifluoromethyl tosylate, has emerged as a valuable reagent for facilitating trifluoromethoxylation reactions. This technical guide provides a comprehensive overview of a robust and reliable protocol for its synthesis, grounded in the principles of electrophilic trifluoromethylation. We will delve into the mechanistic underpinnings of the reaction, offer a detailed, step-by-step experimental procedure, and discuss the critical safety and handling considerations necessary for successful and secure execution in a research environment.

Introduction: The Challenge and Importance of the Trifluoromethoxy Moiety

The trifluoromethoxy group is one of the most lipophilic substituents known in organic chemistry, a property that makes it highly sought after in drug design to enhance membrane permeability and overall exposure of a therapeutic agent. However, the synthesis of molecules containing this group is notoriously challenging. The direct precursor, trifluoromethanol (CF₃OH), is exceptionally unstable, readily decomposing to carbonyl fluoride and hydrogen fluoride. Consequently, synthetic chemists have developed indirect methods, relying on powerful reagents capable of transferring the -OCF₃ group or its synthetic equivalents.

This compound serves as a key player in this field. It is not synthesized via traditional esterification but through a sophisticated approach that leverages the power of hypervalent iodine chemistry. This guide focuses on a highly effective method: the direct acid-mediated reaction of p-toluenesulfonic acid with an electrophilic trifluoromethylating agent.

Mechanistic Rationale: The Role of Acid Activation

The core of this synthesis is the reaction between p-toluenesulfonic acid (TsOH) and a hypervalent iodine(III) reagent, specifically 1-trifluoromethyl-1,2-benziodoxol-3(1H)-one, commonly known as the Togni reagent.[1] The reaction proceeds efficiently under mild conditions, and kinetic studies have revealed that it is first-order in both the sulfonic acid and the Togni reagent.[2]

A critical insight into the mechanism is the essential role of the Brønsted acidity of the sulfonic acid.[3][4] The reaction does not proceed with sulfonate salts (e.g., sodium p-toluenesulfonate), indicating that protonation of the Togni reagent is a key activation step.[3][4]

The proposed mechanism involves two main stages:

-

Acid-Mediated Ligand Exchange: The p-toluenesulfonic acid protonates the Togni reagent, facilitating a ligand exchange at the iodine center. The tosylate anion displaces the existing ligand on the hypervalent iodine, forming a key intermediate.

-

Reductive Elimination: The final step is a rate-determining reductive elimination from the iodine(III) intermediate.[2] This process forms the desired S-O bond of this compound and releases 2-iodobenzoic acid as a byproduct.

This pathway elegantly circumvents the need for unstable intermediates, providing a direct and high-yielding route to the target compound.

Experimental Protocol

This protocol is based on the procedure developed by Togni and coworkers for the electrophilic trifluoromethylation of sulfonic acids.[1]

Materials and Reagents

-

p-Toluenesulfonic acid monohydrate (TsOH·H₂O)

-

1-Trifluoromethyl-1,2-benziodoxol-3(1H)-one (Togni Reagent I)

-

Chloroform (CHCl₃), anhydrous

-

Dichloromethane (DCM), for workup

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

-

Hexanes and Ethyl Acetate for chromatography

Equipment

-

Round-bottom flask with magnetic stir bar

-

Magnetic stir plate

-

Standard laboratory glassware (separatory funnel, beakers, graduated cylinders)

-

Rotary evaporator

-

Flash chromatography setup

-

Fume hood

Step-by-Step Procedure

-

Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stir bar, combine p-toluenesulfonic acid monohydrate (1.0 eq.) and 1-trifluoromethyl-1,2-benziodoxol-3(1H)-one (1.05 eq.).

-

Dissolution & Reaction: Add anhydrous chloroform to the flask to achieve a suitable concentration (e.g., 0.2 M). Stir the mixture at ambient temperature. The reaction is typically complete within a few hours to overnight.

-

Expert Insight: The reaction progress can be conveniently monitored by ¹⁹F NMR spectroscopy by observing the disappearance of the signal for the Togni reagent and the appearance of the product signal. Alternatively, TLC can be used, though visualization may require specific stains.

-

-

Workup - Quenching: Once the reaction is complete, dilute the mixture with dichloromethane (DCM). Carefully transfer the solution to a separatory funnel and wash with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) to neutralize any remaining acid and remove the 2-iodobenzoic acid byproduct.

-

Workup - Extraction: Separate the layers. Extract the aqueous layer once more with DCM. Combine the organic layers.

-

Workup - Drying: Wash the combined organic layers with brine, then dry over anhydrous magnesium sulfate or sodium sulfate.

-

Purification: Filter to remove the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator. The resulting crude product is then purified by flash column chromatography on silica gel (a typical eluent system is a gradient of ethyl acetate in hexanes) to afford this compound as a pure compound.

Data Summary

The following table summarizes typical results for the synthesis of various trifluoromethyl sulfonates using this methodology.

| Sulfonic Acid Substrate | Product | Yield (%) |

| p-Toluenesulfonic acid | This compound | 92% |

| Methanesulfonic acid | Trifluoromethyl methanesulfonate | 99% |

| Benzenesulfonic acid | Trifluoromethyl benzenesulfonate | 95% |

| 4-Nitrobenzenesulfonic acid | Trifluoromethyl 4-nitrobenzenesulfonate | 89% |

| (Data adapted from Togni, et al.[1]) |

Safety and Handling

-

General Precautions: This procedure must be carried out in a well-ventilated fume hood by trained personnel. Standard personal protective equipment (safety glasses, lab coat, and appropriate gloves) must be worn at all times.

-

Reagent Hazards:

-

Togni Reagent: While generally shelf-stable, hypervalent iodine reagents should be handled with care. Avoid inhalation of dust.

-

p-Toluenesulfonic Acid: Corrosive. Causes skin and eye burns. Handle with care.

-

Chloroform/Dichloromethane: Volatile and suspected carcinogens. All handling and solvent removal should occur within a fume hood.

-

-

Product Stability: The product, this compound, is a reactive electrophile. It should be stored in a cool, dry place under an inert atmosphere and handled with care.

Conclusion

The acid-mediated reaction of p-toluenesulfonic acid with Togni's hypervalent iodine reagent provides a direct, efficient, and high-yielding pathway to this compound. This technical guide outlines a reliable protocol that leverages a sophisticated understanding of reaction mechanisms to overcome the inherent challenges associated with trifluoromethoxy group installation. By following the detailed procedure and adhering to the necessary safety precautions, researchers can confidently synthesize this valuable reagent, enabling further advancements in the development of novel pharmaceuticals and agrochemicals.

References

-

Togni, A., Mezzetti, A., et al. (2001). Electrophilic Trifluoromethylation by Use of Hypervalent Iodine Reagents. Accounts of Chemical Research, 34(8), 607-617. Available at: [Link]

-

Shibata, N., & Cahard, D. (2010). Shelf-stable electrophilic trifluoromethylating reagents: A brief historical perspective. Beilstein Journal of Organic Chemistry, 6, 53. Available at: [Link]

-

Brocklesby, K. L., et al. (2018). A practical microwave method for the synthesis of fluoromethyl 4-methylbenzenesulfonate in tert-amyl alcohol. Tetrahedron Letters, 59(13), 1243-1246. Available at: [Link]

-

Koller, R., Huchet, Q., Battaglia, P., Welch, J. M., & Togni, A. (2009). Acid-mediated formation of trifluoromethylsulfonates from sulfonic acids and a hypervalent iodine trifluoromethylating agent. Chemical Communications, (40), 5993-5995. Available at: [Link]

-

Langlois, B. R., et al. (2010). CF3SO2X (X = Na, Cl) as reagents for trifluoromethylation, trifluoromethylsulfenyl-, -sulfinyl- and -sulfonylation. Part 1: Use of CF3SO2Na. Beilstein Journal of Organic Chemistry, 6, 63. Available at: [Link]

-

Shibata, N., & Cahard, D. (2010). Shelf-stable electrophilic trifluoromethylating reagents: A brief historical perspective. Beilstein Journal of Organic Chemistry, 6, 53. Available at: [Link]

Sources

- 1. Acid-mediated formation of trifluoromethylsulfonates from sulfonic acids and a hypervalent iodine trifluoromethylating agent - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 2. pubs.acs.org [pubs.acs.org]

- 3. BJOC - Shelf-stable electrophilic trifluoromethylating reagents: A brief historical perspective [beilstein-journals.org]

- 4. Shelf-stable electrophilic trifluoromethylating reagents: A brief historical perspective - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to Trifluoromethyl 4-methylbenzenesulfonate

Abstract: Trifluoromethyl 4-methylbenzenesulfonate, commonly referred to as trifluoromethyl tosylate, is a specialized reagent increasingly pivotal in the fields of medicinal chemistry and materials science. Its significance lies in its capacity to introduce the trifluoromethyl (CF3) group, a moiety renowned for its ability to modulate the physicochemical and biological properties of organic molecules. This guide offers a comprehensive exploration of the core physicochemical properties of trifluoromethyl tosylate, its synthesis, reactivity, and applications, with a particular focus on its role in drug development. It is intended for researchers, scientists, and professionals who require a deep technical understanding of this potent trifluoromethylating agent.

Introduction: The Strategic Importance of the Trifluoromethyl Group

In modern drug discovery, the incorporation of fluorine-containing functional groups is a key strategy for optimizing the properties of lead compounds.[1] The trifluoromethyl (-CF3) group, in particular, is a powerful modulator of a molecule's biological profile.[2] Its introduction can profoundly influence lipophilicity, metabolic stability, and binding affinity to biological targets.[1] The strong electron-withdrawing nature of the -CF3 group can alter the acidity of nearby protons, affecting interactions with proteins.[2] Furthermore, the exceptional strength of the carbon-fluorine bond enhances metabolic stability, often increasing a drug's half-life.[1][2]

This compound has emerged as a valuable reagent for introducing this critical functional group. This guide provides an in-depth analysis of its fundamental properties and practical applications.

Molecular Structure and Physicochemical Properties

This compound is an ester of p-toluenesulfonic acid and trifluoromethanol. Its structure combines the well-known tosylate leaving group with a trifluoromethoxy moiety.

Figure 1: Molecular Structure of this compound.

The key physicochemical properties of this compound are summarized in the table below.

| Property | Value | Source(s) |

| IUPAC Name | This compound | [3] |

| Synonyms | Trifluoromethyl tosylate | [4][5] |

| CAS Number | 175676-42-3 | [3][4][5][6][7][8][9] |

| Molecular Formula | C8H7F3O3S | [3][4][5][8] |

| Molecular Weight | 240.20 g/mol | [3][4][5][8] |

| Appearance | Colorless to light yellow liquid | [6][7] |

| Boiling Point | 244.7 ± 40.0 °C (Predicted) | [6][8] |

| Density | 1.410 ± 0.06 g/cm³ (Predicted) | [6][8] |

| Storage Temperature | 2-8°C, sealed in dry conditions, under nitrogen | [5][6][7][8][9] |

| Purity | ≥95% | [5][7] |

Synthesis and Characterization

A common method for the synthesis of related sulfonate esters involves the reaction of a sulfonyl chloride with an alcohol. For fluorinated compounds, specialized techniques are often required. One approach involves the reaction of p-toluenesulfonic acid with a suitable trifluoromethyl source under activating conditions.

General Synthetic Workflow

The synthesis of compounds like fluoromethyl 4-methylbenzenesulfonate has been achieved using microwave-assisted methods, which can significantly reduce reaction times.[10] A general workflow for synthesis, purification, and validation is outlined below.

Figure 2: General workflow for synthesis and validation.

Experimental Protocol: Conceptual Synthesis

This protocol is a conceptual representation based on established methods for analogous compounds.

Objective: To synthesize this compound.

Materials:

-

p-Toluenesulfonyl chloride

-

A suitable trifluoromethoxide source (e.g., generated in situ)

-

Anhydrous polar aprotic solvent (e.g., Acetonitrile)

-

Base (e.g., Triethylamine)

-

Drying agent (e.g., MgSO4)

-

Solvents for extraction and chromatography (e.g., Ethyl acetate, Hexanes)

Procedure:

-

Reaction Setup: A dry, round-bottom flask is charged with p-toluenesulfonyl chloride and anhydrous acetonitrile under an inert atmosphere (e.g., nitrogen). The flask is cooled in an ice bath.

-

Rationale: Anhydrous conditions are critical as sulfonyl chlorides are susceptible to hydrolysis.[11] An inert atmosphere prevents side reactions with atmospheric moisture and oxygen.

-

-

Addition of Reagents: The trifluoromethoxide source is added dropwise, followed by the slow addition of triethylamine. The reaction is allowed to stir and slowly warm to room temperature.

-

Rationale: Triethylamine acts as a base to neutralize the HCl generated during the reaction, driving the equilibrium towards product formation.[11]

-

-

Reaction Monitoring: The reaction progress is monitored by Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Workup: The reaction mixture is quenched with water and transferred to a separatory funnel. The aqueous layer is extracted with ethyl acetate. The combined organic layers are washed with brine, dried over MgSO4, and filtered.

-

Rationale: The aqueous workup removes water-soluble byproducts and unreacted base. Brine wash helps to remove residual water from the organic layer.

-

-

Purification: The solvent is removed under reduced pressure, and the crude product is purified by column chromatography on silica gel.

-

Validation: The structure and purity of the final product are confirmed by analytical techniques such as ¹H NMR, ¹³C NMR, ¹⁹F NMR, and Mass Spectrometry.

Reactivity and Mechanistic Insights

This compound is primarily used as a trifluoromethoxylating or trifluoromethylating agent. The tosylate group is an excellent leaving group, facilitating nucleophilic substitution reactions.

Recent research has demonstrated its use in the azidotrifluoromethoxylation of styrenes, a reaction that proceeds under visible-light photoredox and silver catalysis.[12] In this transformation, an azide radical adds to the styrene, forming a benzylic radical. This radical is then oxidized to a carbocation, which is subsequently trapped by a trifluoromethoxide anion generated in situ from this compound and a silver salt.[12]

Figure 3: Simplified mechanism of trifluoromethoxylation.

This reactivity makes the reagent a powerful tool for the late-stage functionalization of complex molecules, a critical process in drug development for modifying the properties of advanced intermediates.

Applications in Drug Development

The trifluoromethyl group is present in numerous FDA-approved drugs, including the antidepressant fluoxetine.[13] The ability of reagents like trifluoromethyl tosylate to install this group is therefore highly valuable. It can be used to synthesize libraries of compounds with modulated properties for structure-activity relationship (SAR) studies. These studies are essential for optimizing the potency, selectivity, and pharmacokinetic profile of drug candidates.[2]

Safety, Handling, and Storage

This compound is a reactive chemical and must be handled with appropriate safety precautions.

-

Handling: Use in a well-ventilated area or a chemical fume hood.[14] Wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.[14][15] Avoid breathing vapors or mists.[15][16]

-

Storage: Store in a cool, dry place, typically between 2-8°C.[6][7][9] The container should be tightly sealed and stored under an inert atmosphere, such as nitrogen, to prevent degradation from moisture.[5][6]

-

Hazards: The compound is classified as a warning-level hazard, with hazard statements indicating it may be harmful if swallowed, cause skin and serious eye irritation, and may cause respiratory irritation.[7][16]

-

First Aid: In case of contact with skin, wash with plenty of soap and water.[15][16] If in eyes, rinse cautiously with water for several minutes.[14][16] If inhaled, move the person to fresh air.[14][15] Seek medical attention if symptoms persist.

Conclusion

This compound is a potent and versatile reagent for the introduction of the trifluoromethyl group into organic molecules. Its well-defined physicochemical properties, combined with its reactivity, make it an invaluable tool for researchers in drug discovery and materials science. Understanding its properties, synthesis, and safe handling is crucial for leveraging its full potential in the development of novel chemical entities with enhanced performance characteristics.

References

- NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Exploring the Synthesis and Reactivity of 4-(Trifluoromethyl)benzenesulfonyl Chloride for Industrial Applications.

- Synquest Labs. (n.d.). 4-(Trifluoromethyl)benzenesulfonamide Safety Data Sheet.

- PubChem. (n.d.). This compound. National Center for Biotechnology Information.

- Guidechem. (n.d.). This compound 175676-42-3 wiki.

- ChemicalBook. (n.d.). This compound.

- Tota, A., et al. (2018). Recent Development of Catalytic Trifluoromethoxylation Reactions. PMC - PubMed Central.

- Sigma-Aldrich. (n.d.). This compound.

- ChemicalBook. (2025). This compound 175676-42-3.

- Fisher Scientific. (n.d.). Safety Data Sheet.

- Thermo Fisher Scientific. (2025). Safety Data Sheet.

- Benchchem. (n.d.). 4-(Trifluoromethyl)benzenesulfonamide.

- BLD Pharm. (n.d.). 175676-42-3|this compound.

- Brocklesby, K. L., et al. (2018). A practical microwave method for the synthesis of fluoromethyl 4-methylbenzenesulfonate in tert-amyl alcohol. ResearchGate.

- ChemScene. (n.d.). 175676-42-3 | this compound.

- Kumar, A., et al. (n.d.). FDA-Approved Trifluoromethyl Group-Containing Drugs: A Review of 20 Years. MDPI.

- ChemFuture. (n.d.). The Significance of Trifluoromethylated Compounds in Pharmaceutical Development.

Sources

- 1. nbinno.com [nbinno.com]

- 2. 4-(Trifluoromethyl)benzenesulfonamide | 830-43-3 | Benchchem [benchchem.com]

- 3. This compound | C8H7F3O3S | CID 13494930 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Page loading... [guidechem.com]

- 5. chemscene.com [chemscene.com]

- 6. This compound CAS#: 175676-42-3 [m.chemicalbook.com]

- 7. This compound | 175676-42-3 [sigmaaldrich.com]

- 8. This compound | 175676-42-3 [chemicalbook.com]

- 9. 175676-42-3|this compound|BLD Pharm [bldpharm.com]

- 10. researchgate.net [researchgate.net]

- 11. nbinno.com [nbinno.com]

- 12. Recent Development of Catalytic Trifluoromethoxylation Reactions - PMC [pmc.ncbi.nlm.nih.gov]

- 13. FDA-Approved Trifluoromethyl Group-Containing Drugs: A Review of 20 Years | MDPI [mdpi.com]

- 14. fishersci.com [fishersci.com]

- 15. synquestlabs.com [synquestlabs.com]

- 16. assets.thermofisher.cn [assets.thermofisher.cn]

An In-depth Technical Guide to the Stability and Storage of Trifluoromethyl 4-methylbenzenesulfonate

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Abstract

Trifluoromethyl 4-methylbenzenesulfonate, a potent electrophilic trifluoromethylating agent, is of significant interest in medicinal chemistry and drug development for its ability to introduce the trifluoromethyl group into organic molecules, thereby modulating their biological properties. The efficacy and safety of its application are intrinsically linked to its stability and proper storage. This guide provides a comprehensive technical overview of the factors governing the stability of this compound, outlines best practices for its storage and handling, and offers methodologies for its stability assessment.

Introduction: The Trifluoromethyl Tosylate Moiety and Its Significance

The introduction of a trifluoromethyl (CF₃) group into pharmacologically active molecules can significantly enhance their metabolic stability, lipophilicity, and binding affinity to biological targets. This compound, also known as trifluoromethyl tosylate, serves as a key reagent in this synthetic transformation. Its reactivity, however, is counterbalanced by its inherent stability challenges. Understanding the chemical principles that govern its stability is paramount for its effective use in research and development.

Chemical Stability Profile

The stability of this compound is primarily influenced by its susceptibility to hydrolysis and its reactivity with nucleophiles. The molecule comprises two key functional groups: the sulfonate ester and the trifluoromethyl group, each contributing to its overall reactivity profile.

The Sulfonate Ester: A Potent Leaving Group

Sulfonate esters are excellent leaving groups in nucleophilic substitution reactions due to the resonance stabilization of the resulting sulfonate anion. This inherent reactivity makes them susceptible to cleavage by a variety of nucleophiles, including water.

The Trifluoromethyl Group: An Electron-Withdrawing Powerhouse

The trifluoromethyl group is strongly electron-withdrawing, which has a dual effect on the molecule's stability. It enhances the electrophilicity of the sulfonyl sulfur, making the ester more susceptible to nucleophilic attack. However, the C-F bonds are exceptionally strong, rendering the CF₃ group itself generally stable under many conditions.

Primary Decomposition Pathway: Hydrolysis

The most significant degradation pathway for this compound is hydrolysis. The presence of moisture can lead to the cleavage of the sulfonate ester bond, yielding 4-methylbenzenesulfonic acid and the unstable trifluoromethanol, which can further decompose.

The mechanism of sulfonate ester hydrolysis can be complex, proceeding through either a concerted (SN2-like) or a stepwise (addition-elimination) pathway, depending on the reaction conditions and the nature of the substituents.[1][2] For aryl sulfonates, the reaction is typically facilitated by hydroxide ions in alkaline conditions.

Caption: Primary decomposition pathway of this compound via hydrolysis.

Recommended Storage and Handling Conditions

To mitigate degradation and ensure the integrity of this compound, strict adherence to proper storage and handling protocols is essential.

Storage Conditions

| Parameter | Recommendation | Rationale |

| Temperature | 2-8°C | Reduces the rate of potential decomposition reactions. |

| Atmosphere | Inert gas (e.g., Nitrogen, Argon) | Minimizes exposure to atmospheric moisture and oxygen. |

| Container | Tightly sealed, opaque glass | Protects from moisture and light. |

| Environment | Dry, well-ventilated area | Prevents moisture ingress and ensures safe handling of a reactive chemical. |

Data synthesized from multiple chemical supplier safety data sheets.

Handling Precautions

-

Moisture Sensitivity: Due to its susceptibility to hydrolysis, handle the compound in a dry environment, preferably in a glove box or under a stream of inert gas.

-

Incompatible Materials: Avoid contact with strong oxidizing agents, strong acids, and strong bases, as these can promote decomposition.

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, chemical-resistant gloves, and a lab coat. The compound is a skin and eye irritant.

Experimental Assessment of Stability: A Practical Guide

Researchers can assess the stability of this compound through forced degradation studies. These studies intentionally expose the compound to harsh conditions to accelerate degradation and identify potential degradation products and pathways.[3][4]

Forced Degradation Protocol (General Framework)

This protocol provides a general framework. Specific concentrations and time points should be optimized based on preliminary experiments.

-

Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable inert solvent (e.g., acetonitrile) at a known concentration.

-

Stress Conditions: Aliquot the stock solution into separate vials for each stress condition.

| Stress Condition | Typical Reagents and Conditions |

| Acidic Hydrolysis | 0.1 M HCl, 60°C for 24-48 hours |

| Basic Hydrolysis | 0.1 M NaOH, room temperature for 1-4 hours |

| Oxidative Degradation | 3% H₂O₂, room temperature for 24 hours |

| Thermal Degradation | Solid sample at 80°C for 48 hours |

| Photolytic Degradation | Solution exposed to UV light (254 nm) for 24 hours |

-

Sample Analysis: At specified time points, withdraw samples, neutralize if necessary, and dilute to a suitable concentration for analysis.

-

Analytical Techniques: Analyze the stressed samples using a stability-indicating analytical method, such as High-Performance Liquid Chromatography (HPLC) or Nuclear Magnetic Resonance (NMR) spectroscopy.

Caption: Workflow for a forced degradation study of this compound.

Recommended Analytical Methods

-

High-Performance Liquid Chromatography (HPLC): A reverse-phase HPLC method with UV detection is suitable for quantifying the parent compound and separating its degradation products. A C18 column with a gradient elution of acetonitrile and water is a good starting point.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H, ¹³C, and ¹⁹F NMR can be used to identify the structure of degradation products. The disappearance of the trifluoromethyl signal in ¹⁹F NMR can be a sensitive indicator of degradation.[5]

Conclusion

The stability of this compound is a critical factor for its successful application in chemical synthesis. Its primary degradation pathway is hydrolysis, which can be effectively mitigated by stringent control of storage and handling conditions. By understanding the chemical principles of its stability and employing robust analytical methods for its assessment, researchers can ensure the quality and reliability of this important trifluoromethylating agent in their drug discovery and development endeavors.

References

- Babtie, A. C., Lima, M. F., Kirby, A. J., & Hollfelder, F. (2012). Kinetic and computational evidence for an intermediate in the hydrolysis of sulfonate esters. Organic & Biomolecular Chemistry, 10(40), 8095-8098.

-

Duarte, F., Geng, T., Williams, N. H., & Kamerlin, S. C. L. (2014). The alkaline hydrolysis of sulfonate esters: challenges in interpreting experimental and theoretical data. The Journal of organic chemistry, 79(7), 2816–2828. [Link]

- Kappe, C. O. (2013). Controlled microwave heating in modern organic synthesis.

-

Miller, S. C. (2010). Profiling sulfonate ester stability: identification of complementary protecting groups for sulfonates. The Journal of organic chemistry, 75(13), 4632–4635. [Link]

-

Babtie, A., Lima, M. F., Kirby, A., & Hollfelder, F. (2012). Kinetic and computational evidence for an intermediate in the hydrolysis of sulfonate esters. RSC Publishing. [Link]

-

Miller, S. C. (2010). Profiling Sulfonate Ester Stability: Identification of Complementary Protecting Groups for Sulfonates. ACS Publications. [Link]

-

Duarte, F., Geng, T., Williams, N. H., & Kamerlin, S. C. L. (2014). The Alkaline Hydrolysis of Sulfonate Esters: Challenges in Interpreting Experimental and Theoretical Data. ACS Publications. [Link]

-

Miller, S. C. (2010). Profiling Sulfonate Ester Stability: Identification of Complementary Protecting Groups for Sulfonates. Figshare. [Link]

-

Duarte, F., Geng, T., Williams, N. H., & Kamerlin, S. C. L. (2013). The Alkaline Hydrolysis of Sulfonate Esters: Challenges in Interpreting Experimental and Theoretical Data. Semantic Scholar. [Link]

-

Duarte, F., Geng, T., Williams, N. H., & Kamerlin, S. C. L. (2014). The Alkaline Hydrolysis of Sulfonate Esters: Challenges in Interpreting Experimental and Theoretical Data. PMC - NIH. [Link]

-

Klick, S., et al. (2005). Forced Degradation Studies: Regulatory Considerations and Implementation. BioProcess International. [Link]

-

Teasdale, A. (2008). Sulfonate Esters – How Real is the Risk? Product Quality Research Institute. [Link]

-

Periodic Chemistry. (2019, February 25). Sulfonate Esters. [Link]

-

Teasdale, A., et al. (2010). A Detailed Study of Sulfonate Ester Formation and Solvolysis Reaction Rates and Application toward Establishing Sulfonate Ester Control in Pharmaceutical Manufacturing Processes. Novatia, LLC. [Link]

-

Miller, S. C. (2010). Profiling Sulfonate Ester Stability: Identification of Complementary Protecting Groups for Sulfonates. ResearchGate. [Link]

-

Bajaj, S., et al. (2016). Forced Degradation Studies. MedCrave online. [Link]

-

Miller, S. C. (2010). Profiling sulfonate ester stability: identification of complementary protecting groups for sulfonates. PubMed. [Link]

-

Cohen, L., et al. (2003). Hygroscopicity of Linear Alkylbenzene Sulfonates Powders. ResearchGate. [Link]

-

Sharma, G., & Saini, V. (2017). A review on development of forced degradation and stability indicating studies for drug substance and drug product. International Journal of Research in Pharmacology & Pharmacotherapeutics. [Link]

-

SGS. (n.d.). HOW TO APPROACH A FORCED DEGRADATION STUDY. [Link]

-

Singh, R., & Kumar, R. (2013). General protocol for forced degradation studies (stress testing) of drug substances and drug products. ResearchGate. [Link]

-

Kim, Y. S., et al. (2015). Aromatic Ionomers with Highly Acidic Sulfonate Groups: Acidity, Hydration, and Proton Conductivity. Los Alamos National Laboratory. [Link]

-

Miyajima, G., et al. (1985). NMR Spectra of Benzenes Containing Trifluoromethyl Groups. Semantic Scholar. [Link]

-

PubChem. (n.d.). This compound. [Link]

-

Engesser, K. H., & Knackmuss, H. J. (1991). Degradation of meta-trifluoromethylbenzoate by sequential microbial and photochemical treatments. PubMed. [Link]

-

Gutierrez, O., et al. (2018). Rapid Biomolecular Trifluoromethylation Using Cationic Aromatic Sulfonate Esters as Visible Light-Triggered Radical Photocages. PMC - NIH. [Link]

-

Vervoort, J., et al. (1998). 19F Nuclear Magnetic Resonance as a Tool To Investigate Microbial Degradation of Fluorophenols to Fluorocatechols and Fluoromuconates. ResearchGate. [Link]

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. Kinetic and computational evidence for an intermediate in the hydrolysis of sulfonate esters - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 3. biopharminternational.com [biopharminternational.com]

- 4. Forced Degradation Studies - MedCrave online [medcraveonline.com]

- 5. NMR Spectra of Benzenes Containing Trifluoromethyl Groups | Semantic Scholar [semanticscholar.org]

spectroscopic data for Trifluoromethyl 4-methylbenzenesulfonate (NMR, IR, MS)

An In-Depth Technical Guide to the Spectroscopic Characterization of Trifluoromethyl 4-methylbenzenesulfonate

Introduction: The Analytical Profile of a Key Trifluoromethylating Agent

This compound, commonly referred to as trifluoromethyl tosylate, is a significant reagent in organic synthesis, primarily utilized for the introduction of the trifluoromethyl (CF₃) group—a motif of increasing importance in pharmaceuticals and agrochemicals due to its profound effects on metabolic stability, lipophilicity, and binding affinity. Given its reactivity and the precision required in its applications, unambiguous structural confirmation and purity assessment are paramount. This guide provides a comprehensive overview of the core spectroscopic techniques—Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS)—used to characterize this compound.

As a Senior Application Scientist, this document is structured not as a rigid template but as a logical workflow, mirroring the process of analytical confirmation from molecular structure to spectral output. We will delve into the causality behind the expected spectral features, provide validated protocols for data acquisition, and present the data in a clear, accessible format for researchers, scientists, and drug development professionals.

Compound Profile:

-

IUPAC Name: this compound[1]

-

Synonyms: Trifluoromethyl tosylate[2]

-

Molecular Weight: 240.20 g/mol [1]

-

Exact Mass: 240.00680 Da[1]

Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Molecular Skeleton

NMR spectroscopy is the most powerful tool for elucidating the precise atomic connectivity of this compound. The analysis involves probing the ¹H, ¹³C, and ¹⁹F nuclei, each providing a unique piece of the structural puzzle.

Molecular Structure and NMR Assignments

¹H NMR Spectroscopy

The proton NMR spectrum is expected to be simple and highly diagnostic. It will feature signals from the aromatic protons of the tosyl group and the methyl protons.

-

Aromatic Region (δ 7.0-8.0 ppm): The para-substituted benzene ring gives rise to a characteristic AA'BB' system, which often appears as two distinct doublets. The protons ortho to the electron-withdrawing sulfonate group (H2'/H6') are deshielded and appear downfield, while the protons meta to the sulfonate group (H3'/H5') appear slightly upfield.

-

Aliphatic Region (δ 2.0-3.0 ppm): A singlet integrating to three protons corresponds to the methyl group (C-Me) on the benzene ring.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum provides a count of the unique carbon environments. The key feature is the quartet for the trifluoromethyl carbon due to one-bond coupling with the three fluorine atoms.

-

Aromatic Carbons (δ 120-150 ppm): Four signals are expected for the six aromatic carbons due to symmetry.

-

Trifluoromethyl Carbon (C-F₃) (δ 115-125 ppm): This carbon is highly diagnostic. It appears as a quartet (q) with a large one-bond coupling constant (¹JCF ≈ 270-280 Hz)[4].

-

Methyl Carbon (C-Me) (δ ~22 ppm): A single peak in the aliphatic region.

¹⁹F NMR Spectroscopy

The ¹⁹F NMR is the simplest and most direct method for confirming the presence of the CF₃ group.

-

Trifluoromethyl Region (δ -60 to -80 ppm): A single, sharp singlet is expected, as there are no other fluorine atoms or nearby protons to cause coupling. The chemical shift is highly characteristic of the CF₃-O- moiety. For comparison, the CF₃ group in 4-methylbenzenesulfonyl fluoride appears at 66.2 ppm[5].

Table 1: Predicted NMR Spectroscopic Data for this compound (in CDCl₃)

| Nucleus | Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Predicted Coupling Constant (J, Hz) |

| ¹H | H2', H6' | ~7.85 | d | ~8.2 |

| H3', H5' | ~7.40 | d | ~8.2 | |

| C-Me (H) | ~2.48 | s | - | |

| ¹³C | C4' | ~146 | s | - |

| C1' | ~132 | s | - | |

| C3', C5' | ~130 | s | - | |

| C2', C6' | ~128 | s | - | |

| C-F₃ | ~120 | q | ¹JCF ≈ 275 | |

| C-Me | ~22 | s | - | |

| ¹⁹F | C-F₃ | ~ -75 | s | - |

Note: The data presented are predictive based on established chemical shift ranges and data from structurally similar compounds, as direct experimental values were not found in the cited literature.

Infrared (IR) Spectroscopy: Probing Functional Group Vibrations

IR spectroscopy is used to identify the key functional groups within the molecule by detecting their characteristic vibrational frequencies. For trifluoromethyl tosylate, the most prominent bands will arise from the sulfonate (SO₃), trifluoromethyl (CF₃), and aromatic ring moieties.

Key Vibrational Modes

-

S=O Stretching: The sulfonate group will exhibit two very strong and characteristic absorption bands: an asymmetric stretch (νas) and a symmetric stretch (νs).

-

C-F Stretching: The C-F bonds of the trifluoromethyl group produce very strong, often broad, absorption bands in the fingerprint region. These may overlap with other vibrations.

-

Aromatic Ring: C=C stretching vibrations within the benzene ring appear in the 1600-1450 cm⁻¹ region. Aromatic C-H stretching occurs above 3000 cm⁻¹.

-

S-O-C Linkage: The stretching of the S-O-C single bond linkage also gives rise to a distinct band.

Table 2: Predicted IR Absorption Frequencies

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3100–3000 | Medium | Aromatic C-H Stretch |

| ~1600, ~1475 | Medium-Weak | Aromatic C=C Stretch |

| 1400–1350 | Strong | Asymmetric S=O Stretch |

| 1300–1100 | Very Strong | C-F Stretch (multiple bands) |

| 1200–1150 | Strong | Symmetric S=O Stretch |

| 1000–950 | Strong | S-O Stretch |

Mass Spectrometry (MS): Determining Mass and Fragmentation

Mass spectrometry provides the molecular weight and crucial structural information based on the molecule's fragmentation pattern upon ionization.

-

Molecular Ion (M⁺•): The molecular ion peak is expected at an m/z corresponding to the monoisotopic mass of the molecule (240.0068).

-

Fragmentation Analysis: The molecule is expected to fragment at its weakest bonds. The S-O and O-CF₃ bonds are likely points of cleavage.

Plausible Fragmentation Pathway

Table 3: Predicted Mass Spectrometry Fragments

| m/z | Proposed Fragment Ion | Formula | Notes |

| 240 | [C₈H₇F₃O₃S]⁺• | Molecular Ion | The parent ion. |

| 155 | [C₇H₇SO₂]⁺ | Tosyl cation | Loss of the trifluoromethoxy radical (•OCF₃). |

| 91 | [C₇H₇]⁺ | Tropylium ion | Loss of SO₂ from the tosyl cation; a very common and stable fragment. |

| 69 | [CF₃]⁺ | Trifluoromethyl cation | Cleavage of the O-CF₃ bond. |

Experimental Protocols: A Guide to Data Acquisition

The integrity of spectroscopic data relies on meticulous experimental technique. The following protocols are designed to be self-validating systems for acquiring high-quality data.

Protocol 1: NMR Sample Preparation and Acquisition

-

Sample Preparation: Accurately weigh approximately 10-20 mg of this compound into a clean, dry vial.

-

Solvent Selection: Dissolve the sample in ~0.7 mL of a deuterated solvent, typically deuterated chloroform (CDCl₃), which offers good solubility and a clean spectral window. Add a small amount of tetramethylsilane (TMS) as an internal standard (δ = 0.00 ppm for ¹H and ¹³C) if not already present in the solvent.

-

Transfer: Transfer the solution to a 5 mm NMR tube.

-

Instrument Setup: Insert the tube into the NMR spectrometer. Tune and shim the probe to optimize magnetic field homogeneity.

-

¹H NMR Acquisition: Acquire the spectrum using a standard single-pulse experiment. A spectral width of 16 ppm, an acquisition time of 2-4 seconds, and a relaxation delay of 5 seconds are typical starting parameters.

-

¹³C NMR Acquisition: Use a proton-decoupled pulse program (e.g., zgpg30) to obtain a spectrum with singlets for all carbons. Due to the longer relaxation times of quaternary carbons and the C-F coupling, an extended number of scans (e.g., 1024 or more) and a relaxation delay of 2-5 seconds may be necessary.

-

¹⁹F NMR Acquisition: Acquire the spectrum using a standard single-pulse experiment, referenced to an external standard like CFCl₃ (δ = 0.00 ppm)[5][6]. A spectral width of ~100 ppm centered around -70 ppm is appropriate.

-

Data Processing: Apply Fourier transformation, phase correction, and baseline correction to all spectra. Calibrate the ¹H and ¹³C spectra to the TMS signal. Integrate the ¹H signals and pick peaks for all spectra.

Protocol 2: IR Spectrum Acquisition (ATR)

-

Instrument Preparation: Ensure the Attenuated Total Reflectance (ATR) crystal (typically diamond or germanium) is clean. Collect a background spectrum of the empty crystal.

-

Sample Application: Place one to two drops of the liquid this compound directly onto the center of the ATR crystal.

-

Data Collection: Lower the ATR anvil to ensure good contact between the sample and the crystal.

-

Acquisition: Collect the sample spectrum. Typically, 16-32 scans are co-added at a resolution of 4 cm⁻¹ over a range of 4000-400 cm⁻¹.

-

Processing: The instrument software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum. Label the significant peaks.

Protocol 3: Mass Spectrum Acquisition (EI)

-

Sample Introduction: Introduce a dilute solution of the compound (e.g., in methanol or acetonitrile) via direct infusion or through a GC inlet.

-

Ionization: Use a standard Electron Impact (EI) source, typically operating at 70 eV. This provides sufficient energy to cause ionization and reproducible fragmentation.

-

Mass Analysis: Scan a mass range appropriate for the compound, for example, m/z 40 to 300, to detect the molecular ion and key fragments.

-

Data Analysis: Identify the molecular ion peak (M⁺•). Analyze the lower mass fragments and propose structures consistent with the parent molecule, as outlined in Figure 3 and Table 3. Compare the observed isotopic pattern with the theoretical pattern for C₈H₇F₃O₃S.

Conclusion

The spectroscopic characterization of this compound is a clear and definitive process. The combination of ¹H, ¹³C, and ¹⁹F NMR provides an unambiguous map of the molecular framework, highlighted by the characteristic tosyl pattern and the singlet in the ¹⁹F spectrum. IR spectroscopy confirms the presence of the critical sulfonate and trifluoromethyl functional groups through their strong, characteristic absorptions. Finally, mass spectrometry verifies the molecular weight and reveals a predictable fragmentation pattern, further corroborating the structure. Together, these techniques provide an orthogonal, self-validating dataset essential for confirming the identity and purity of this vital synthetic reagent.

References

-

Beilstein Journals. (n.d.). Cu-Mediated trifluoromethylation of benzyl, allyl and propargyl methanesulfonates with TMSCF3. Retrieved from [Link]

-

Supporting Information. (n.d.). Supporting Information for [Title of Paper]. Retrieved from [Link]

-

PubChem. (n.d.). This compound. Retrieved from [Link]

-

The Royal Society of Chemistry. (n.d.). Electronic Supplementary Information (ESI) for [Title of Paper]. Retrieved from [Link]

-

Supporting Information. (n.d.). Catalyst-free radical fluorination of sulfonyl hydrazides in water. Retrieved from [Link]

Sources

The Advent of a Powerful Reagent: An In-depth Technical Guide to Trifluoromethyl 4-methylbenzenesulfonate

For Researchers, Scientists, and Drug Development Professionals

Abstract

The introduction of the trifluoromethyl group into organic molecules is a cornerstone of modern medicinal and agricultural chemistry, imparting profound effects on a compound's metabolic stability, lipophilicity, and binding affinity. This technical guide delves into the discovery, history, and core functionalities of a key, yet often overlooked, reagent in the trifluoromethylation arsenal: Trifluoromethyl 4-methylbenzenesulfonate, also known as trifluoromethyl tosylate. While not as ubiquitously recognized as some of its more complex counterparts, this reagent represents a fundamental building block and a precursor to more elaborate trifluoromethylating agents. This document will provide a comprehensive overview of its historical context, synthesis, physicochemical properties, and its applications in synthetic chemistry, offering field-proven insights for researchers in drug development and beyond.

A Historical Perspective: The Quest for Controlled Trifluoromethylation

The story of this compound is intrinsically linked to the broader narrative of organofluorine chemistry and the relentless pursuit of efficient methods for introducing the trifluoromethyl (CF₃) group. The mid-20th century saw a surge in interest in fluorinated organic compounds, driven by the discovery of their unique and often beneficial properties in biological systems. Early methods for trifluoromethylation were often harsh and lacked general applicability.

The pioneering work of scientists like Yagupolskii in the 1980s, who developed diaryl(trifluoromethyl)sulfonium salts, marked a significant leap forward in electrophilic trifluoromethylation.[1][2] This was followed by the development of other influential reagents, such as the Umemoto reagents (S-(trifluoromethyl)dibenzothiophenium salts) and the now widely used Togni reagents (hypervalent iodine compounds).[1][2]

While a definitive seminal publication detailing the initial "discovery" of this compound is not readily apparent in the chemical literature, its emergence can be understood as a logical progression in the field. The tosylate group was already a well-established and excellent leaving group in organic synthesis. The combination of the trifluoromethyl moiety with the tosylate leaving group would have been a natural target for chemists seeking a simple, yet effective, electrophilic trifluoromethylating agent or a precursor to other such reagents. Its primary role, as evidenced by its applications, appears to be as a stable, manageable source of an electrophilic "CF₃⁺" equivalent, particularly in the synthesis of other, more complex trifluoromethylating agents and in specialized applications like radiochemistry.

Physicochemical Properties

A thorough understanding of a reagent's physical and chemical properties is paramount for its effective and safe use in the laboratory.

| Property | Value | Source |

| CAS Number | 175676-42-3 | [3][4][5] |

| Molecular Formula | C₈H₇F₃O₃S | [3][4] |

| Molecular Weight | 240.20 g/mol | [3][4] |

| Appearance | Colorless liquid | [3] |

| Storage Temperature | 2-8°C, under inert atmosphere | [3] |

Synthesis and Mechanistic Considerations

The synthesis of this compound, while not explicitly detailed in a landmark publication, can be inferred from established synthetic methodologies for analogous sulfonate esters. The most probable and widely practiced route involves the reaction of a suitable trifluoromethyl-containing precursor with p-toluenesulfonyl chloride.

General Synthetic Approach

The likely synthetic pathway mirrors that of other tosylates, where an alcohol is reacted with tosyl chloride in the presence of a base to neutralize the HCl byproduct. In this case, the "alcohol" would be the hypothetical and unstable trifluoromethanol. A more practical approach involves the use of a trifluoromethoxide source or a precursor that can generate it in situ.

A plausible synthetic route, adapted from the preparation of similar compounds, is the reaction of a trifluoromethanide source with a sulfonylating agent.

Experimental Protocol: Synthesis of this compound (Illustrative)

Disclaimer: This protocol is illustrative and based on general methods for tosylate synthesis. Researchers should consult specific literature and safety data before attempting any synthesis.

Materials:

-

Trifluoromethanesulfonic acid

-

p-Toluenesulfonyl chloride

-

A suitable base (e.g., pyridine, triethylamine)

-

Anhydrous, non-protic solvent (e.g., dichloromethane, diethyl ether)

Procedure:

-

To a solution of trifluoromethanesulfonic acid in anhydrous dichloromethane, cooled to 0°C under an inert atmosphere, is slowly added p-toluenesulfonyl chloride.

-

Pyridine is then added dropwise to the stirred solution, maintaining the temperature at 0°C.

-

The reaction mixture is allowed to warm to room temperature and stirred for several hours.

-

The reaction is monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

-

Upon completion, the reaction mixture is washed with dilute hydrochloric acid, water, and brine.

-

The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude product.

-

Purification is typically achieved by vacuum distillation or column chromatography on silica gel.

Applications in Organic Synthesis

This compound serves as a valuable reagent in several key areas of organic synthesis, primarily as a precursor for other trifluoromethylating agents and in radiolabeling.

Precursor to Trifluoromethylating Agents

One of the significant applications of trifluoromethyl tosylate is in the in situ generation of other reactive trifluoromethylating species. For instance, it can react with silver salts to form silver(I) trifluoromethoxide, a reagent used in trifluoromethoxylation reactions.

Radiochemistry and Positron Emission Tomography (PET)

The isotopic labeling of molecules is crucial for their use as tracers in PET imaging. The ¹⁸F-labeled analogue of trifluoromethyl tosylate, [¹⁸F]this compound, has been investigated as a potential agent for introducing the [¹⁸F]CF₃ group into biomolecules.[6][7][8] The development of efficient methods for the synthesis of this radiolabeled reagent is an active area of research.

Future Outlook

While newer and often more versatile electrophilic trifluoromethylating reagents have taken center stage in recent years, the fundamental role of simpler building blocks like this compound should not be underestimated. Its utility as a precursor and in specialized fields like radiochemistry ensures its continued relevance. Future research may focus on developing more efficient and scalable syntheses of this reagent and its isotopically labeled analogues. Furthermore, a deeper exploration of its reactivity profile could unveil new and unforeseen applications in the ever-evolving landscape of organofluorine chemistry.

References

-

PrepChem. Synthesis of 3-trifluoromethylheptyl p-toluenesulfonate. Available from: [Link]

-

Shibata, N., Matsnev, A., & Cahard, D. (2010). Shelf-stable electrophilic trifluoromethylating reagents: A brief historical perspective. Beilstein Journal of Organic Chemistry, 6, 65. Available from: [Link]

-

PubMed. (2010). Shelf-stable electrophilic trifluoromethylating reagents: A brief historical perspective. Available from: [Link]

-

Semantic Scholar. (2005). Improved synthesis of [18F]fluoromethyl tosylate, a convenient reagent for radiofluoromethylations. Available from: [Link]

-

ResearchGate. (2005). Improved synthesis of [18F]fluoromethyl tosylate, a convenient reagent for radiofluoromethylations. Available from: [Link]

-

PrepChem. Synthesis of 4-trifluoromethyloctyl p-toluenesulfonate. Available from: [Link]

- Google Patents. WO2003064380A1 - Process for production of trifluoromethylbenzenesulfonyl chlorides.

- Google Patents. EP0036352A1 - Process for the preparation of trifluoromethyl benzenes from the corresponding trichloro or tribromo methyl benzenes.

-

National Institutes of Health. (2018). A practical microwave method for the synthesis of fluoromethy 4-methylbenzenesulfonate in tert-amyl alcohol. Available from: [Link]

-

ResearchGate. (2018). Synthesis of aromatic trifluoromethyl compounds: The potential for large scale application. Available from: [Link]

- Google Patents. DE3360389D1 - Process for the preparation of trifluoromethylated benzenic compounds.

-

PubMed Central. (2022). A closer look at the synthesis of 2-[18F]fluoroethyl tosylate to minimize the formation of volatile side-products. Available from: [Link]

-

ResearchGate. (2018). A practical microwave method for the synthesis of fluoromethy 4-methylbenzenesulfonate in tert-amyl alcohol. Available from: [Link]

-

Beilstein Journal of Organic Chemistry. (2010). Shelf-stable electrophilic trifluoromethylating reagents: A brief historical perspective. Available from: [Link]

-

ResearchGate. (2022). (PDF) FDA-Approved Trifluoromethyl Group-Containing Drugs: A Review of 20 Years. Available from: [Link]

-

PubChem. This compound. Available from: [Link]

- Google Patents. EP0097357B1 - Process for preparing trifluoromethylbenzene derivatives.

-

DTIC. (1976). SYNTHESIS OF p-TRIFLUOROMETHYL-TOLUENE AND 3,6-BIS(TRIFLUOROMETHYL) PHENANTHRENE USING SULFUR TETRAFLUORIDE. Available from: [Link]

- Google Patents. CN105237340B - Novel synthesis method for 4,4,4-trifluorobutanol.

-

PubMed. (2013). Automated synthesis and purification of [18F]fluoro-[di-deutero]methyl tosylate. Available from: [Link]

-

Master Organic Chemistry. (2015). Tosylates And Mesylates. Available from: [Link]

Sources

- 1. Alternative one-pot synthesis of (trifluoromethyl)phenyldiazirines from tosyloxime derivatives: application for new synthesis of optically pure diazirinylphenylalanines for photoaffinity labeling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. CN102336689A - Preparation and refining method of 4-Cl-(trifluoromethyl) benzene sulfonyl chloride - Google Patents [patents.google.com]

- 3. chemscene.com [chemscene.com]

- 4. CAS 175676-42-3: Methanol, 1,1,1-trifluoro-, 1-(4-methylbe… [cymitquimica.com]

- 5. 175676-42-3|this compound|BLD Pharm [bldpharm.com]

- 6. A practical microwave method for the synthesis of fluoromethy 4-methylbenzenesulfonate in tert-amyl alcohol - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Automated synthesis and purification of [18F]fluoro-[di-deutero]methyl tosylate - PubMed [pubmed.ncbi.nlm.nih.gov]

Trifluoromethyl 4-methylbenzenesulfonate synonyms and alternative names

An In-depth Technical Guide to Trifluoromethyl 4-methylbenzenesulfonate: A Key Reagent in Modern Drug Discovery

This guide provides a comprehensive overview of this compound, a pivotal reagent in contemporary organic synthesis, with a particular focus on its application in pharmaceutical and drug development research. We will delve into its nomenclature, physicochemical properties, synthesis, and mechanistic role as a trifluoromethylating agent, offering field-proven insights for researchers and scientists.

Nomenclature and Identification

This compound is known by several alternative names in scientific literature and chemical catalogs. Understanding these synonyms is crucial for exhaustive literature searches and procurement.

The most common synonym is Trifluoromethyl tosylate . The term "tosylate" is a widely recognized abbreviation for the 4-methylbenzenesulfonate group, a common leaving group in nucleophilic substitution reactions.[1][2]

Other systematic and semi-systematic names include:

Key Identifiers:

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below. These properties are essential for designing reaction conditions and ensuring safe handling.

| Property | Value | Source |

| Molecular Weight | 240.20 g/mol | [1][2] |

| Appearance | Typically a liquid | [4] |

| Storage Temperature | 2-8°C, sealed in a dry environment | [3][4] |

| Solubility | Soluble in many organic solvents | |

| SMILES | CC1=CC=C(C=C1)S(=O)(=O)OC(F)(F)F | [1] |

| InChI Key | NHBKFPDJMAEDOS-UHFFFAOYSA-N | [1] |

Synthesis of this compound

The core principle of this synthesis is the reaction between an alcohol (in this case, the highly reactive and unstable trifluoromethanol) and a sulfonyl chloride to form a sulfonate ester. The reaction is typically carried out in the presence of a base to neutralize the hydrochloric acid byproduct.

Proposed Synthetic Workflow

The following diagram illustrates the likely synthetic pathway for this compound.

Caption: Proposed synthesis workflow for this compound.

Step-by-Step Experimental Protocol (Proposed)

-

Preparation: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, dissolve trifluoromethanol (1.0 eq) in anhydrous dichloromethane.

-

Addition of Base: Add pyridine (1.2 eq) to the solution and cool the mixture to 0°C in an ice bath.

-

Addition of Sulfonyl Chloride: Dissolve p-toluenesulfonyl chloride (1.1 eq) in anhydrous dichloromethane and add it dropwise to the cooled reaction mixture via the dropping funnel over 30 minutes.

-

Reaction: Allow the reaction to stir at 0°C for 1 hour and then warm to room temperature, stirring for an additional 12-16 hours.

-

Work-up: Quench the reaction with the addition of cold water. Separate the organic layer and wash it successively with 1M HCl, saturated sodium bicarbonate solution, and brine.

-

Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.

Mechanism of Action and Applications in Drug Discovery

The primary utility of this compound lies in its ability to act as a trifluoromethylating agent . The trifluoromethyl (CF₃) group is of immense importance in medicinal chemistry due to its unique electronic and steric properties.[6][7]

The Impact of the Trifluoromethyl Group in Drug Design:

-

Increased Lipophilicity: The CF₃ group enhances the lipophilicity of a molecule, which can improve its ability to cross biological membranes, a critical factor for drug absorption and distribution.[7][8]

-

Metabolic Stability: The carbon-fluorine bond is exceptionally strong, making the CF₃ group resistant to metabolic degradation. This can increase the half-life of a drug in the body.[7][9]

-

Enhanced Binding Affinity: The strong electron-withdrawing nature of the CF₃ group can alter the electronic properties of a molecule, potentially leading to stronger interactions with biological targets.[6][7]

-

Modulation of pKa: The presence of a CF₃ group can significantly influence the acidity or basicity of nearby functional groups, allowing for the fine-tuning of a drug's pharmacokinetic and pharmacodynamic properties.[7][10]

A vast number of FDA-approved drugs contain a trifluoromethyl group, highlighting its significance in modern pharmaceuticals.[1][11]

Reaction Mechanism: Nucleophilic Trifluoromethylation

This compound is an electrophilic source of the trifluoromethyl group. However, its direct reaction with nucleophiles to transfer a "CF₃⁺" cation is challenging. A more plausible application involves its use in generating other trifluoromethylating reagents. For instance, it can react with a fluoride source to generate silver(I) trifluoromethoxide in situ, which can then participate in trifluoromethoxylation reactions.[12]

The following diagram illustrates a generalized concept of how a tosylate can be a precursor in reactions involving the trifluoromethyl moiety.

Caption: Generalized reaction pathway involving a trifluoromethyl tosylate.

Safety and Handling

While a specific, comprehensive Material Safety Data Sheet (MSDS) for this compound (CAS 175676-42-3) was not found in the search results, general safety precautions for sulfonate esters and organofluorine compounds should be strictly followed.

General Safety Precautions:

-

Personal Protective Equipment (PPE): Wear appropriate protective gloves, clothing, and eye/face protection.[13][14]

-

Ventilation: Work in a well-ventilated area, preferably in a chemical fume hood, to avoid inhalation of any vapors.[13][14]

-

Handling: Avoid contact with skin, eyes, and clothing. Wash hands thoroughly after handling.[13][14]

-

Storage: Keep the container tightly closed in a dry, cool, and well-ventilated place.[13]

-

In case of exposure:

-

Eyes: Rinse immediately with plenty of water for at least 15 minutes and seek medical attention.[13]

-

Skin: Wash off immediately with plenty of soap and water.[13][14]

-

Inhalation: Move to fresh air. If not breathing, give artificial respiration. Seek medical attention.[13]

-

Ingestion: Do NOT induce vomiting. Seek immediate medical attention.[13]

-

Conclusion

This compound, or trifluoromethyl tosylate, is a valuable reagent in organic synthesis, primarily for the introduction of the trifluoromethyl group into organic molecules. Its application is particularly significant in the field of drug discovery, where the unique properties of the CF₃ group are leveraged to enhance the pharmacological profiles of new chemical entities. A thorough understanding of its nomenclature, properties, synthesis, and safe handling is essential for its effective and responsible use in research and development.

References

- Umemoto, T., et al. (1996). New Electrophilic Trifluoromethylating Agents. The Journal of Organic Chemistry.

- Synquest Laboratories. The Impact of Trifluoromethyl Groups in Organic Synthesis.

- Beilstein Journal of Organic Chemistry. Shelf-stable electrophilic trifluoromethylating reagents: A brief historical perspective.

-

Tang, X., et al. (2018). Recent Development of Catalytic Trifluoromethoxylation Reactions. PubMed Central. [Link]

- Chem-Impex. 4-(Trifluoromethyl)benzenesulfonamide.

- ResearchGate.

-

PrepChem.com. Synthesis of 3-trifluoromethylheptyl p-toluenesulfonate. [Link]

- ACS Publications.

- Guidechem.

- SyTracks.

- Google Patents. CN102336689A - Preparation and refining method of 4-Cl-(trifluoromethyl) benzene sulfonyl chloride.

-

PubChem. LY-2584702 (tosylate salt). [Link]

- Sigma-Aldrich.

- Merck Millipore.

- PrepChem.com.

-

PubMed Central. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. [Link]

- Taylor & Francis. Trifluoromethyl – Knowledge and References.

- Journal of Biomedical Research & Environmental Sciences.

-

Delta Kits. MATERIAL (SAFETY DATA SHEET). [Link]

- MDPI.

- PubMed Central. Trifluoromethanesulfonate Anion as Nucleophile in Organic Chemistry.

- DTIC. SYNTHESIS OF p-TRIFLUOROMETHYL-TOLUENE AND 3,6-BIS(TRIFLUOROMETHYL) PHENANTHRENE USING SULFUR TETRAFLUORIDE.

-

MDPI. FDA-Approved Trifluoromethyl Group-Containing Drugs: A Review of 20 Years. [Link]

- Enamine.

- Ambeed. The Trifluoromethyl Group: A Key to Enhanced Chemical Properties.

- Beilstein Journal of Organic Chemistry. Trifluoromethyl ethers – synthesis and properties of an unusual substituent.

- Merck. SAFETY DATA SHEET Deltamethrin (2.5%)

Sources

- 1. Trifluoromethylation - Wikipedia [en.wikipedia.org]

- 2. Page loading... [guidechem.com]

- 3. 175676-42-3|this compound|BLD Pharm [bldpharm.com]

- 4. Recent advances in trifluoromethylation of organic compounds using Umemoto's reagents - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 5. 2,2,2-TRIFLUOROETHYL P-TOLUENESULFONATE CAS#: 433-06-7 [m.chemicalbook.com]

- 6. nbinno.com [nbinno.com]

- 7. nbinno.com [nbinno.com]

- 8. BJOC - Trifluoromethyl ethers – synthesis and properties of an unusual substituent [beilstein-journals.org]

- 9. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PMC [pmc.ncbi.nlm.nih.gov]

- 10. jelsciences.com [jelsciences.com]

- 11. mdpi.com [mdpi.com]

- 12. Recent Development of Catalytic Trifluoromethoxylation Reactions - PMC [pmc.ncbi.nlm.nih.gov]

- 13. fishersci.com [fishersci.com]

- 14. deltakits.com [deltakits.com]

Methodological & Application

Application Notes and Protocols: Photocatalytic Trifluoromethylation of Alkenes using Trifluoromethyl 4-methylbenzenesulfonate

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Abstract

The introduction of the trifluoromethyl (CF3) group into organic molecules is a cornerstone of modern medicinal chemistry, imparting profound effects on a compound's metabolic stability, lipophilicity, and bioavailability. This guide provides a comprehensive overview and detailed protocols for the photocatalytic trifluoromethylation of alkenes utilizing Trifluoromethyl 4-methylbenzenesulfonate (CF3-OTs). We will delve into the mechanistic underpinnings of this transformation, offer step-by-step experimental procedures, and provide insights into reaction optimization and troubleshooting. This document is intended to serve as a practical resource for researchers seeking to leverage this powerful synthetic methodology.

Introduction: The Significance of Trifluoromethylation in Drug Discovery

The trifluoromethyl group is a ubiquitous structural motif in a vast array of pharmaceuticals and agrochemicals. Its strong electron-withdrawing nature and high lipophilicity can dramatically alter the pharmacokinetic and pharmacodynamic properties of a lead compound. Traditional methods for introducing the CF3 group often require harsh reaction conditions or the use of expensive and hazardous reagents. The advent of photoredox catalysis has revolutionized this field, enabling the generation of the trifluoromethyl radical under mild, visible-light-mediated conditions. This approach offers a more sustainable and versatile platform for the late-stage functionalization of complex molecules.

This compound, a stable and easily handled crystalline solid, has emerged as a valuable precursor to the trifluoromethyl radical in these photocatalytic transformations. This guide will focus on its application in the trifluoromethylation of a variety of alkene substrates.

Mechanistic Insights: A Tale of Radicals and Light

The photocatalytic trifluoromethylation of alkenes using this compound typically proceeds through a radical chain mechanism initiated by a photoredox catalyst. While variations exist, a general mechanistic pathway is illustrated below.

The Photocatalytic Cycle

The reaction is initiated by the excitation of a photocatalyst (PC), commonly a ruthenium or iridium complex, upon absorption of visible light. The excited state of the photocatalyst, *PC, is a potent single-electron donor. This excited catalyst can then engage in a single-electron transfer (SET) with this compound. This reductive cleavage of the S-O bond generates the trifluoromethyl radical (•CF3) and the corresponding tosylate anion.

The highly reactive •CF3 radical then adds to the alkene substrate, forming a new carbon-centered radical intermediate. This intermediate can then be oxidized by the oxidized photocatalyst (PC+) to a carbocation, which subsequently eliminates a proton to afford the trifluoromethylated alkene product and regenerate the ground-state photocatalyst.

Alternatively, the carbon-centered radical intermediate can propagate a radical chain by abstracting a hydrogen atom from a suitable donor or engaging in other radical termination pathways.

Caption: Generalized photocatalytic cycle for the trifluoromethylation of alkenes.

Experimental Protocols: A Practical Guide

The following protocols are provided as a general guideline and may require optimization for specific substrates.

Materials and Equipment

-

This compound (CF3-OTs): Commercially available or can be synthesized.

-

Alkene Substrate: The alkene to be trifluoromethylated.

-

Photocatalyst: e.g., Ru(bpy)3Cl2 or fac-Ir(ppy)3.

-

Solvent: Anhydrous and degassed solvent (e.g., acetonitrile, DMF, or DMSO).

-

Reaction Vessel: Schlenk tube or a vial with a septum.

-

Light Source: Blue LED lamp (e.g., 450 nm).

-

Stirring: Magnetic stirrer and stir bar.

-

Inert Atmosphere: Nitrogen or argon gas line.

General Procedure for Photocatalytic Trifluoromethylation

-

Reaction Setup: To a dry Schlenk tube equipped with a magnetic stir bar, add this compound (1.2-2.0 equivalents), the alkene substrate (1.0 equivalent), and the photocatalyst (1-5 mol%).

-

Inert Atmosphere: Evacuate and backfill the Schlenk tube with an inert gas (nitrogen or argon) three times.

-

Solvent Addition: Add the degassed solvent via syringe. The reaction concentration is typically in the range of 0.05-0.2 M.

-

Irradiation: Place the reaction vessel in front of a blue LED lamp at a distance of 2-5 cm. Ensure the reaction mixture is stirring vigorously. The reaction is typically carried out at room temperature.

-

Monitoring: Monitor the reaction progress by TLC or GC-MS.

-

Workup: Upon completion, quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).

-

Purification: Dry the combined organic layers over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.

Example Protocol: Trifluoromethylation of Styrene

| Reagent | Amount | Moles (mmol) | Equivalents |

| Styrene | 104 mg | 1.0 | 1.0 |

| This compound | 360 mg | 1.5 | 1.5 |

| Ru(bpy)3Cl2 | 7.5 mg | 0.01 | 0.01 |

| Acetonitrile (anhydrous, degassed) | 10 mL | - | - |

Procedure:

-

Combine styrene, this compound, and Ru(bpy)3Cl2 in a dry 25 mL Schlenk tube.

-

Seal the tube, and evacuate and backfill with argon three times.

-

Add 10 mL of anhydrous, degassed acetonitrile via syringe.

-

Stir the mixture and irradiate with a 450 nm blue LED lamp at room temperature for 12-24 hours.

-

After the reaction is complete (as determined by GC-MS), dilute the mixture with 20 mL of water and extract with ethyl acetate (3 x 20 mL).

-

Wash the combined organic layers with brine, dry over anhydrous Na2SO4, and concentrate in vacuo.

-

Purify the residue by flash column chromatography on silica gel (hexanes/ethyl acetate gradient) to afford the trifluoromethylated product.

Substrate Scope and Limitations

This photocatalytic method is applicable to a wide range of alkene substrates.

-

Activated Alkenes: Styrenes and other electron-rich alkenes are generally excellent substrates, often providing high yields of the desired products.

-

Unactivated Alkenes: While challenging, the trifluoromethylation of unactivated alkenes can be achieved, sometimes requiring higher catalyst loadings or longer reaction times.

-

Functional Group Tolerance: A key advantage of photoredox catalysis is its high functional group tolerance. Esters, amides, ketones, and ethers are often well-tolerated.

Limitations:

-

Electron-deficient alkenes: Alkenes bearing strong electron-withdrawing groups may be poor substrates for this reaction.

-

Steric Hindrance: Highly hindered alkenes may react sluggishly or not at all.

Troubleshooting Guide

| Issue | Possible Cause(s) | Suggested Solution(s) |

| Low or no conversion | - Inactive catalyst- Insufficient light exposure- Poor quality solvent- Presence of oxygen | - Use a fresh batch of catalyst- Ensure the light source is functioning correctly and is close to the reaction vessel- Use anhydrous, degassed solvent- Thoroughly degas the reaction mixture |

| Formation of byproducts | - Over-reaction- Side reactions of the radical intermediate | - Monitor the reaction closely and stop it once the starting material is consumed- Adjust the reaction concentration or temperature- Consider a different photocatalyst or solvent |

| Low product yield | - Incomplete reaction- Difficult purification | - Increase the reaction time or catalyst loading- Optimize the purification protocol (e.g., different solvent system for chromatography) |

Conclusion: A Bright Future for Photocatalytic Trifluoromethylation

The photocatalytic trifluoromethylation of alkenes using this compound represents a powerful and versatile tool for the synthesis of trifluoromethyl-containing molecules. The mild reaction conditions, broad substrate scope, and high functional group tolerance make it an attractive method for both academic and industrial applications. As the field of photoredox catalysis continues to evolve, we can expect even more efficient and selective methods for trifluoromethylation to emerge, further empowering the discovery of new and improved pharmaceuticals and agrochemicals.

References

-